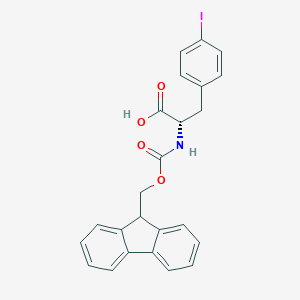

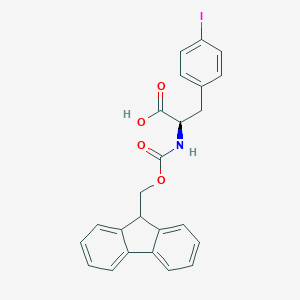

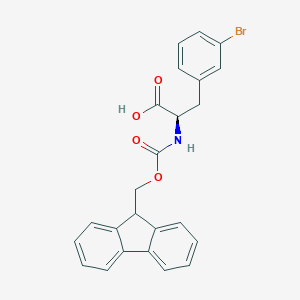

Fmoc-3-bromo-D-phenylalanine

Descripción general

Descripción

Fmoc-3-bromo-D-phenylalanine is a biochemical used for proteomics research . It has a molecular formula of C24H20BrNO4 and a molecular weight of 466.3 .

Molecular Structure Analysis

Fmoc-dipeptides, including this compound, are known for their eminent supramolecular self-assembly, which is due to the aromaticity of the Fmoc group that improves the association of peptide building blocks . The β-sheet structure is principally interlocked by π–π stacking of the Fmoc groups .Chemical Reactions Analysis

Fmoc-dipeptides can form hydrogels through a process of self-assembly. This process is activated by non-covalent interactions such as π–π stacking, electrostatic interactions, hydrogen bonds, and hydrophobic interactions .Physical And Chemical Properties Analysis

This compound has a density of 1.4220 (rough estimate), a melting point of 145.9 °C, a boiling point of 660.8±55.0 °C (Predicted), a flashing point of 353.4°C, and a refractive index of 1.6500 (estimate) .Aplicaciones Científicas De Investigación

Self-Assembly and Hydrogelation Properties

- Enhanced Self-Assembly : Fmoc-protected aromatic amino acids like Fmoc-3-bromo-D-phenylalanine have shown enhanced self-assembly into amyloid-like fibrils, promoting hydrogelation in aqueous solvents. This is attributed to halogen substitution on the aromatic side-chain, which influences the self-assembly rate and hydrogel properties (Ryan et al., 2010).

Synthesis and Peptide Incorporation

- One-Step Synthesis : A one-step synthesis method involving nonaqueous palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has been developed for Fmoc-protected aryl/heteroaryl-substituted phenylalanines, including this compound. This method is efficient for producing unnatural amino acids for Fmoc solid-phase peptide synthesis (Qiao et al., 2016).

Influence on Hydrogelation

- C-Terminal Modification Effects : Studies have explored how C-terminal modifications of Fmoc-protected phenylalanine derivatives affect their self-assembly and hydrogelation. Results indicate complex interactions between monomer/solvent and highlight the sensitive nature of hydrogelation to molecular modifications (Ryan et al., 2011).

Antibacterial Properties

- Antibacterial Applications : Fmoc-pentafluoro-l-phenylalanine-OH nanoassemblies, related to this compound, have demonstrated substantial antibacterial capabilities and have been successfully incorporated into resin-based composites for biomedical applications (Schnaider et al., 2019).

Nanotube Formation

- Formation of Nanotube Structures : Certain modifications to Fmoc-phenylalanine derivatives lead to the formation of unique sheet-based nanotube structures, demonstrating how structural alterations can influence self-assembly pathways (Rajbhandary et al., 2017).

Chemical Ligation

- Native Chemical Ligation : Fmoc-protected phenylalanine derivatives, including this compound, play a crucial role in native chemical ligation in peptide synthesis, highlighting their importance in the synthesis of complex peptide structures (Crich & Banerjee, 2007).

Structural Studies

- Crystal Structure Analysis : Research on Fmoc-amino acids, closely related to this compound, has provided insights into their structural and supramolecular features, crucial for understanding their properties in biomedical applications (Bojarska et al., 2020).

Mecanismo De Acción

Target of Action

Fmoc-3-bromo-D-phenylalanine, also known as Fmoc-D-3-Bromophenylalanine, is a Fmoc protected amino acid used in proteomics research . The primary target of this compound is the process of protein synthesis, where it plays a crucial role in the formation of hydrogels .

Mode of Action

The compound interacts with its targets through a process known as self-assembly. The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of the phenylalanine side chain, pH, and buffer ions in self-assembly of this compound to gel formation is described . The collective action of different non-covalent interactions plays a role in making the hydrogel .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to protein synthesis and hydrogel formation. The compound’s ability to form hydrogels is important in biomedical applications .

Pharmacokinetics

, suggesting a high degree of bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to form hydrogels. These hydrogels are formed through the self-assembly of the compound, which is influenced by various factors including the covalent linkage of Fmoc and phenylalanine, the flexibility of the phenylalanine side chain, pH, and buffer ions .

Action Environment

The action of this compound is influenced by environmental factors such as pH and the presence of buffer ions . These factors play a key role in the self-assembly of the compound to form hydrogels. Additionally, the compound’s melting point is reported to be 144.2° C , suggesting that it is stable under a wide range of temperatures.

Safety and Hazards

Direcciones Futuras

Fmoc-protected peptides and amino acids, including Fmoc-3-bromo-D-phenylalanine, have gained momentum due to their ease of synthesis and cost-effectiveness. They have potential applications in 3D-cell culture, regenerative medicine, immune boosting, sensing, and drug delivery . The antibacterial activity of Fmoc-phenylalanine suggests that this compound could also have potential applications as an antimicrobial agent .

Propiedades

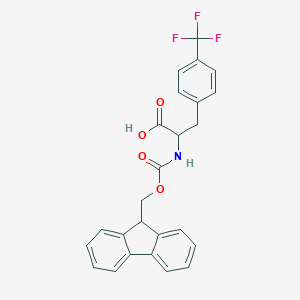

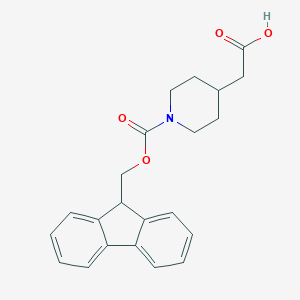

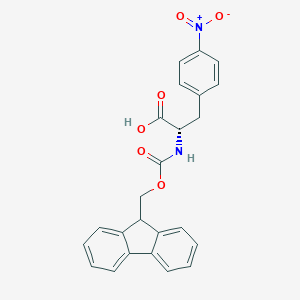

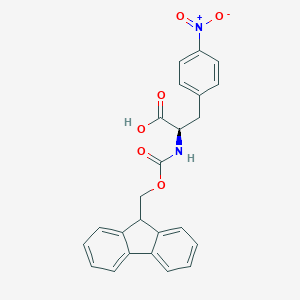

IUPAC Name |

(2R)-3-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALGTIKYXVBTAO-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426504 | |

| Record name | 3-Bromo-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

220497-81-4 | |

| Record name | 3-Bromo-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.